molecular formula C6H13NO2 B1624842 DL-Leucine-1-13C CAS No. 82152-65-6

DL-Leucine-1-13C

Cat. No.: B1624842
CAS No.: 82152-65-6
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-PTQBSOBMSA-N
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Description

DL-Leucine-1-13C is a stable isotope-labeled compound of leucine, an essential branched-chain amino acid. The “1-13C” denotes that the carbon at the first position in the leucine molecule is replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Leucine-1-13C can be synthesized using enzymatic methods involving D-amino acid dehydrogenase. This enzyme catalyzes the NADPH-dependent enantioselective amination of 2-oxo acids to produce the corresponding D-amino acids . The reaction conditions typically involve incubation with the enzyme at 65°C and pH 10.5 for 2 hours, resulting in high yield and optical purity.

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and advanced synthesis techniques to ensure high isotopic purity and yield. The process is optimized for large-scale production to meet the demands of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: DL-Leucine-1-13C undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of the amino group to a keto group.

    Reduction: Reduction of the keto group back to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate the amino acid .

Scientific Research Applications

DL-Leucine-1-13C has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DL-Leucine-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. It helps in tracking the metabolic fate of leucine and understanding its role in protein synthesis and energy production. The molecular targets include enzymes involved in amino acid metabolism and pathways such as the mTOR signaling pathway .

Comparison with Similar Compounds

  • L-Leucine-1-13C
  • DL-Leucine-2-13C
  • L-Leucine-13C6
  • L-Isoleucine-13C6,15N

Comparison: DL-Leucine-1-13C is unique due to its specific labeling at the first carbon position, which makes it particularly useful for detailed metabolic studies. Compared to other labeled leucine compounds, it provides distinct advantages in tracing specific metabolic pathways and understanding the role of leucine in various biological processes .

Biological Activity

DL-Leucine-1-13C is a stable isotope-labeled form of the essential amino acid leucine, which plays a vital role in protein synthesis, metabolism, and various physiological functions. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on health, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is characterized by the incorporation of the carbon-13 isotope into the leucine molecule. This modification allows researchers to track its metabolic fate in biological systems through techniques such as mass spectrometry. Leucine itself is known for its role in stimulating muscle protein synthesis and regulating metabolic pathways that are crucial for maintaining muscle mass and overall health.

Metabolic Pathways

Leucine undergoes several metabolic processes upon ingestion:

  • Oxidation : The oxidation of leucine contributes to energy production.
  • Non-Oxidative Disposal : This pathway involves the conversion of leucine into various metabolites that are utilized in protein synthesis and other anabolic processes.
  • Protein Synthesis : Leucine is a key regulator of the mTOR pathway, which is essential for muscle growth and repair.

Table 1: Metabolic Fate of this compound

PathwayDescriptionImpact on Health
OxidationConversion to energy via the TCA cycleProvides ATP for cellular functions
Non-Oxidative DisposalConversion into other amino acids or metabolitesSupports protein synthesis and tissue repair
Protein SynthesisActivation of mTOR pathwayPromotes muscle hypertrophy and recovery

Biological Activity and Health Benefits

Research has shown that this compound exhibits several beneficial effects, particularly in muscle metabolism and neuroprotection:

Muscle Metabolism

Studies indicate that leucine supplementation can enhance muscle protein synthesis, especially in elderly populations or those undergoing resistance training. The isotopic labeling with carbon-13 allows for precise tracking of leucine's incorporation into proteins, demonstrating its effectiveness in promoting an anabolic state.

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of acetyl-DL-leucine (ADLL), a derivative of leucine. While not directly about this compound, these findings provide insights into how leucine-related compounds may influence neurological health:

  • Parkinson's Disease : In clinical case studies, ADLL has shown potential in halting disease progression in patients with early-stage Parkinson's disease. The treatment resulted in reduced disease markers over a 22-month period .
  • Lysosomal Storage Disorders : Research indicates that ADLL can improve symptoms in mouse models of lysosomal storage diseases, suggesting that leucine derivatives may have broader therapeutic implications .

Case Study 1: Acetyl-DL-Leucine in Parkinson’s Disease

An international research team reported two cases where ADLL significantly improved symptoms and markers in patients with REM Sleep Behavior Disorder, a precursor to Parkinson's disease. Over 22 months, both patients showed stabilization or improvement in neurological function .

Case Study 2: Neuroprotection in Lysosomal Storage Diseases

A study involving Npc1 mice demonstrated that acetyl-DL-leucine administration delayed disease progression and extended lifespan. This effect was attributed to altered glucose metabolism and enhanced antioxidant activity .

Properties

IUPAC Name

2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436381
Record name DL-Leucine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82152-65-6
Record name DL-Leucine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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